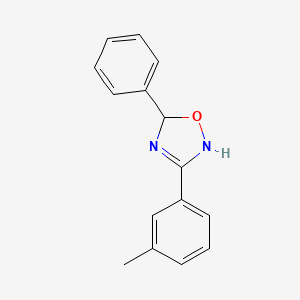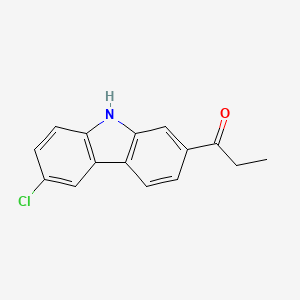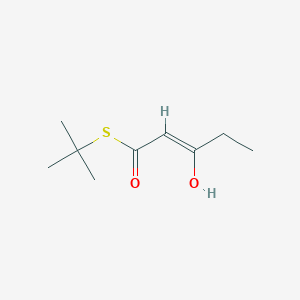
S-tert-butyl (Z)-3-hydroxypent-2-enethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-tert-butyl (Z)-3-hydroxypent-2-enethioate: is an organosulfur compound characterized by the presence of a tert-butyl group, a hydroxyl group, and a thioester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-tert-butyl (Z)-3-hydroxypent-2-enethioate typically involves the reaction of thiols with appropriate alkenes under controlled conditions. One common method involves the use of thiophenol derivatives reacting with aliphatic amines to form sulfenamides, which can then be further processed to obtain the desired thioester . The reaction conditions often include the use of catalysts and specific solvents to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent product quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions: S-tert-butyl (Z)-3-hydroxypent-2-enethioate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
S-tert-butyl (Z)-3-hydroxypent-2-enethioate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive thioester group.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of S-tert-butyl (Z)-3-hydroxypent-2-enethioate involves its reactive functional groups. The thioester group can undergo nucleophilic attack, leading to the formation of various intermediates and products. This reactivity is exploited in enzyme inhibition studies, where the compound can form covalent bonds with active site residues, thereby modulating enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Sulfonimidates: These compounds also contain sulfur and exhibit similar reactivity patterns, particularly in their use as building blocks for more complex molecules.
Sulfenamides and Sulfinamides: These compounds are structurally related and share similar applications in pharmaceuticals and polymer chemistry.
Uniqueness: The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Eigenschaften
Molekularformel |
C9H16O2S |
|---|---|
Molekulargewicht |
188.29 g/mol |
IUPAC-Name |
S-tert-butyl (Z)-3-hydroxypent-2-enethioate |
InChI |
InChI=1S/C9H16O2S/c1-5-7(10)6-8(11)12-9(2,3)4/h6,10H,5H2,1-4H3/b7-6- |
InChI-Schlüssel |
SBDDUMOQRIGAGI-SREVYHEPSA-N |
Isomerische SMILES |
CC/C(=C/C(=O)SC(C)(C)C)/O |
Kanonische SMILES |
CCC(=CC(=O)SC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)
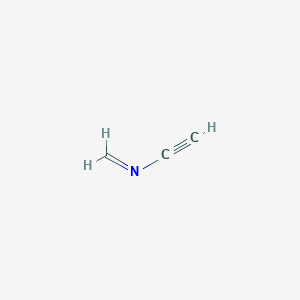
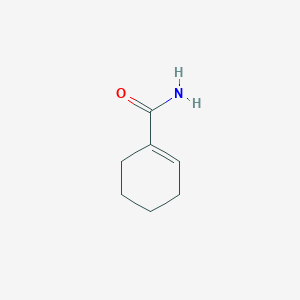
![2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B14309657.png)
![Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate](/img/structure/B14309659.png)
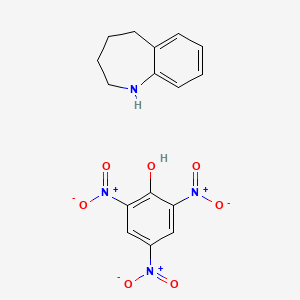
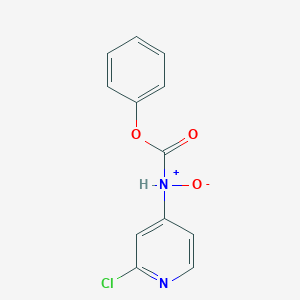
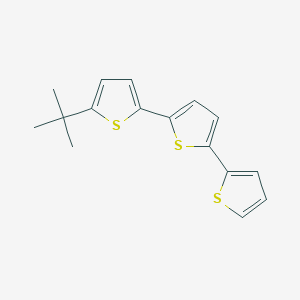

![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
